An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 11-Aminoundecanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the physical state and melting point of ethyl...
This guide provides a comprehensive overview of the physical state and melting point of ethyl 11-aminoundecanoate, a valuable bifunctional molecule in drug development and polymer chemistry. We will delve into the rationale behind its synthesis, purification, and characterization, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Ethyl 11-Aminoundecanoate
Ethyl 11-aminoundecanoate is the ethyl ester derivative of 11-aminoundecanoic acid. The parent amino acid is a key monomer in the production of Nylon-11, a high-performance bioplastic derived from renewable resources.[1] The presence of both a terminal primary amine and a carboxylic acid ester on a long aliphatic chain makes ethyl 11-aminoundecanoate a versatile building block for the synthesis of a wide array of molecules, including but not limited to:
Pharmaceutical Intermediates: The amino and ester functionalities allow for the facile introduction of this 11-carbon linker into drug candidates to modulate properties such as lipophilicity, metabolic stability, and receptor binding.
Specialty Polymers: It can be used to create novel polyamides and other polymers with tailored properties.
Self-Assembling Monolayers: The long alkyl chain coupled with a reactive headgroup is ideal for the formation of ordered surfaces.
Understanding the fundamental physicochemical properties of ethyl 11-aminoundecanoate is paramount for its effective utilization in these applications.
Physicochemical Properties: A Closer Look
The Precursor: 11-Aminoundecanoic Acid
To appreciate the properties of the ethyl ester, it is essential to first understand its precursor, 11-aminoundecanoic acid.
The high melting point of 11-aminoundecanoic acid is indicative of strong intermolecular forces, primarily due to hydrogen bonding between the carboxylic acid and amine groups, as well as van der Waals interactions along the alkyl chains. In its solid state, it exists as a zwitterion.
Ethyl 11-Aminoundecanoate and its Hydrochloride Salt
The esterification of 11-aminoundecanoic acid with ethanol yields ethyl 11-aminoundecanoate. Due to the basicity of the primary amine, the free ester can be an oil or a low-melting solid that is challenging to purify by crystallization. For this reason, it is common practice to convert it to its hydrochloride salt. The protonation of the amino group to form an ammonium chloride salt increases the melting point and promotes the formation of a stable, crystalline solid that is more amenable to purification and handling.
Property
Value
Rationale/Source(s)
Physical State (Hydrochloride Salt)
White crystalline solid
Expected based on the properties of similar amino acid ester hydrochlorides and the crystalline nature of the parent acid.
Melting Point (Hydrochloride Salt)
Not widely reported, but expected to be a sharp, defined value upon purification.
The formation of the salt introduces strong ionic interactions, leading to a more ordered crystal lattice and a higher, more defined melting point compared to the free ester.
Experimental Protocols
Synthesis of Ethyl 11-Aminoundecanoate Hydrochloride
The synthesis of ethyl 11-aminoundecanoate hydrochloride is typically achieved through a Fischer esterification of 11-aminoundecanoic acid in ethanol with an acid catalyst, followed by precipitation of the hydrochloride salt.
Causality Behind Experimental Choices:
Ethanol as Reagent and Solvent: Using a large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium of the esterification reaction towards the product side according to Le Chatelier's principle.
Acid Catalyst (HCl): A strong acid catalyst, such as hydrogen chloride, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. The HCl also serves to form the hydrochloride salt of the product in situ.
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.
Isolation as the Hydrochloride Salt: As previously discussed, this facilitates purification by crystallization and enhances the stability of the final product.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 11-aminoundecanoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
Catalyst Addition: Carefully bubble dry hydrogen chloride gas through the suspension or add a solution of acetyl chloride (1.5-2.0 eq) dropwise to the cooled ethanolic suspension to generate HCl in situ.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
Work-up: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization of the ethyl 11-aminoundecanoate hydrochloride.
Purification: Collect the crystalline product by vacuum filtration and wash with cold, dry diethyl ether to remove any unreacted starting material and excess acid.
Drying: Dry the purified product under vacuum to yield ethyl 11-aminoundecanoate hydrochloride as a white crystalline solid.
Determination of Melting Point
The melting point of the synthesized ethyl 11-aminoundecanoate hydrochloride should be determined using a calibrated melting point apparatus.
Self-Validating System:
A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Step-by-Step Methodology:
Sample Preparation: Finely powder a small amount of the dry, purified ethyl 11-aminoundecanoate hydrochloride.
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Visualizations
Caption: Workflow for the synthesis and purification of ethyl 11-aminoundecanoate hydrochloride.
Caption: Experimental workflow for determining the melting point of a crystalline solid.
Conclusion
References
Dunnick, J. K., Huff, J. E., Haseman, J. K., & Boorman, G. A. (1983). Lesions of the urinary tract produced in Fischer 344 rats and B6C3F1 mice after chronic administration of 11-aminoundecanoic acid. Journal of the National Cancer Institute, 71(6), 1337-1345.
National Center for Biotechnology Information. (n.d.). 11-Aminoundecanoic acid. PubChem Compound Database. Retrieved from [Link]
Wikipedia. (2023, October 26). 11-Aminoundecanoic acid. Retrieved from [Link]
European Patent Office. (2018, October 3). METHOD OF CO-PRODUCING LONG CHAIN AMINO ACID AND DIBASIC ACID (EP 3381888 A1). Retrieved from [Link]
Google Patents. (n.d.). KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
JPharmachem. (n.d.). Technical Datasheet 11-Aminoundecanoic acid. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary information Table of content. Retrieved from [Link]
OECD SIDS. (2002, August 9). 11-AMINOUNDECANOIC ACID. Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profile of Ethyl 11-Aminoundecanoate in Organic Solvents
Abstract Ethyl 11-aminoundecanoate is a bifunctional molecule of significant interest in polymer chemistry and as a building block in organic synthesis. Its long aliphatic chain, coupled with a terminal primary amine and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ethyl 11-aminoundecanoate is a bifunctional molecule of significant interest in polymer chemistry and as a building block in organic synthesis. Its long aliphatic chain, coupled with a terminal primary amine and an ethyl ester group, imparts a unique combination of properties that dictate its behavior in various media. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 11-aminoundecanoate, grounded in fundamental chemical principles. In the absence of extensive empirical data in public literature, this guide synthesizes theoretical frameworks, predictive models like Hansen Solubility Parameters, and detailed experimental protocols to empower researchers and drug development professionals with the necessary tools to effectively utilize this compound.
Introduction: Understanding the Molecule
Ethyl 11-aminoundecanoate, with the chemical structure H₂N-(CH₂)₁₀-COOCH₂CH₃, is derived from 11-aminoundecanoic acid, a key monomer for the biopolymer Nylon-11.[1] The conversion of the carboxylic acid to its ethyl ester has profound implications for its physicochemical properties and, consequently, its solubility.
The parent molecule, 11-aminoundecanoic acid, exists as a zwitterion, possessing both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This ionic character results in strong intermolecular forces, leading to a crystalline solid with low solubility in water and many common organic solvents.[1][2][3] Esterification of the carboxylic acid to form ethyl 11-aminoundecanoate neutralizes the negative charge, leaving a primary amine and an ester as the principal functional groups.[4][5] This structural modification dramatically alters the molecule's polarity and hydrogen bonding capabilities, shifting its solubility profile significantly.
Key Structural Features Influencing Solubility:
Long Alkyl Chain (-(CH₂)₁₀-): A dominant feature, this ten-carbon chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
Ethyl Ester Group (-COOCH₂CH₃): This group introduces polarity and acts as a hydrogen bond acceptor, allowing for interactions with polar aprotic and protic solvents.
Primary Amine Group (-NH₂): The terminal amine is a polar, hydrogen-bond-donating and accepting group, enhancing solubility in polar protic solvents.
This guide will deconstruct how these features interact to create the overall solubility profile of the molecule.
The Theoretical Framework: "Like Dissolves Like" Deconstructed
The principle that "like dissolves like" is the cornerstone of solubility prediction.[6] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces. For ethyl 11-aminoundecanoate, we must consider a balance of forces.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The long alkyl chain of ethyl 11-aminoundecanoate will readily interact with these solvents. However, the polar amine and ester groups will be poorly solvated, limiting overall solubility.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess dipole moments but lack acidic protons for hydrogen bonding donation.[6] They can act as hydrogen bond acceptors, interacting favorably with the N-H bonds of the amine group. The polar ester group will also be well-solvated. These solvents are expected to be effective at dissolving ethyl 11-aminoundecanoate.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds.[7] They will interact strongly with both the amine and ester functionalities. While the polar ends of the molecule will be well-solvated, the long, nonpolar alkyl "tail" may limit miscibility, especially in highly polar protic solvents like water. Short-chain alcohols like ethanol and methanol are expected to be good solvents due to their ability to interact with both the polar and, to a lesser extent, nonpolar parts of the molecule.
Esterification is a common strategy to enhance the solubility of amino acids in organic media by masking the highly polar zwitterionic character.[4][5] This conversion is critical for applications like peptide synthesis and the development of amino acid-based surfactants.[8][9]
A Predictive Approach: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework. The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular interaction:
δD (Dispersion): Energy from dispersion forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values (a small "HSP distance" between them) are likely to be miscible.[10] The HSP distance (Ra) is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
While the experimentally determined HSP values for ethyl 11-aminoundecanoate are not available, they can be estimated using group contribution methods.[11][12] However, for practical application, one can test a range of solvents with known HSPs to experimentally determine the "solubility sphere" for the compound. Solvents that fall within this sphere are considered good solvents.
Below is a table of HSPs for common organic solvents to guide initial solvent screening.
Based on its structure, ethyl 11-aminoundecanoate is expected to have a moderate δD due to its long alkyl chain, and moderate δP and δH values arising from the ester and amine groups. Therefore, solvents with a balanced HSP profile, such as THF, ethyl acetate, and short-chain alcohols, are predicted to be effective.
Experimental Determination of Solubility: A Practical Guide
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The shake-flask method is the gold-standard technique for measuring equilibrium solubility.[6][15][16][17]
Protocol: Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation concentration of ethyl 11-aminoundecanoate in a selected organic solvent at a constant temperature.
Materials:
Ethyl 11-aminoundecanoate (solid)
Solvent of interest (analytical grade)
Sealed glass vials (e.g., 4 mL) with PTFE-lined caps
Analytical balance
Temperature-controlled orbital shaker or rotator
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Methodology:
Preparation of a Saturated Solution:
a. Add an excess amount of solid ethyl 11-aminoundecanoate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[6]
b. Add a known volume or mass of the chosen solvent to the vial.
c. Securely cap the vial to prevent solvent evaporation. Prepare at least three replicates for each solvent.
Equilibration:
a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
b. Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][15] A preliminary experiment to determine the time to equilibrium is recommended.[17]
Phase Separation:
a. After equilibration, remove the vials and allow the contents to settle.
b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess undissolved solid.[6]
c. Carefully withdraw a portion of the clear supernatant using a syringe.
d. Immediately filter the supernatant through a chemically inert syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.[6]
Quantification:
a. Prepare a series of standard solutions of ethyl 11-aminoundecanoate of known concentrations in the same solvent.
b. Generate a calibration curve by analyzing the standard solutions with a suitable analytical method (e.g., HPLC-UV).
c. Analyze the filtered sample from step 3c. The sample may require dilution to fall within the linear range of the calibration curve.
d. Determine the concentration of the saturated solution by interpolating its response on the calibration curve.
Data Reporting:
a. Report the solubility as an average of the replicates in units such as mg/mL or mol/L, specifying the solvent and the temperature.
The Mechanism of Action of Ethyl 11-Aminoundecanoate in Polymer Chemistry: From Polyamide Synthesis to Targeted Drug Delivery
Executive Summary Ethyl 11-aminoundecanoate (EA) is a highly versatile, bifunctional aliphatic monomer that has transcended its traditional role in industrial plastics to become a critical building block in advanced poly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 11-aminoundecanoate (EA) is a highly versatile, bifunctional aliphatic monomer that has transcended its traditional role in industrial plastics to become a critical building block in advanced polymer chemistry and pharmaceutical formulation. This whitepaper provides an in-depth mechanistic analysis of EA, detailing its polycondensation pathways, its utility in synthesizing self-assembling polymeric nanoparticles, and its emerging role in conjugating bile acids for targeted oncology therapeutics.
Molecular Architecture and Reactivity Profile
Ethyl 11-aminoundecanoate (
H2N-(CH2)10-COOCH2CH3
) is characterized by an 11-carbon hydrophobic aliphatic chain flanked by two reactive termini: a nucleophilic primary amine and an electrophilic ethyl ester.
In polymer chemistry, this AB-type monomer is uniquely suited for step-growth polymerization. The long aliphatic chain provides significant rotational freedom and hydrophobicity, which imparts high flexibility and moisture resistance to the resulting polymers (such as Polyamide-11). In biomedical applications, this exact hydrophobic backbone acts as an ideal lipophilic spacer, enabling the self-assembly of single-chain polymeric nanoparticles (SCPNs) through hydrophobic collapse in aqueous media[1].
Core Mechanism of Action: Polycondensation Dynamics
Nucleophilic Acyl Substitution
The fundamental mechanism of action for EA in polymer synthesis is polycondensation via amidation. The reaction initiates when the lone pair of electrons on the primary amine of one EA molecule attacks the electron-deficient carbonyl carbon of the ethyl ester on an adjacent molecule. This forms a high-energy tetrahedral intermediate. As the carbonyl double bond reforms, the ethoxy group is expelled as a leaving group, generating a stable amide bond (
−NH−CO−
) and releasing ethanol as a condensation byproduct.
Reaction mechanism of ethyl 11-aminoundecanoate polycondensation via nucleophilic acyl substitution.
Hydrolase-Catalyzed Miniemulsion Polymerization
Traditional melt polycondensation of EA requires temperatures exceeding 200°C, which is unsuitable for synthesizing bio-functionalized or temperature-sensitive polymers. To circumvent this, modern polymer chemistry utilizes hydrolase enzymes (e.g., lipases) to catalyze the polycondensation of EA in aqueous miniemulsions at mild temperatures (40–60°C)[2].
In this mechanism, high-shear homogenization disperses EA into nanodroplets within an aqueous continuous phase. The hydrolase enzyme localizes at the oil-water interface, lowering the activation energy for amidation. As the polyamide chain grows, its hydrophobicity increases, causing the polymer to precipitate entirely within the nanoreactor droplet. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle), preventing the reverse hydrolysis reaction despite the water-rich environment[2].
Biomedical Applications: Drug Conjugation & Nanocarriers
Beyond bulk plastics, EA is heavily utilized in drug development to synthesize prodrugs and nanocarriers. Recent oncological research demonstrates that conjugating EA with bile acids (such as deoxycholic acid or hyocholic acid) yields potent cytotoxic agents[3].
The EA aliphatic chain acts as a lipophilic tail that enhances the conjugate's ability to penetrate cellular membranes. Once internalized via the bile acid transport system, the hydrophobic interactions of the EA chains trigger spontaneous self-assembly into micellar structures, leading to targeted mitochondrial perturbation and apoptosis in tumor cells[3].
Workflow for synthesizing and assembling ethyl 11-aminoundecanoate-bile acid nanocarriers.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, integrating causality for every chemical choice and built-in analytical checkpoints.
Protocol A: Synthesis of Bile Acid-EA Conjugates for Cytotoxic Screening[3]
This protocol details the conjugation of deoxycholic acid with EA using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
Reagent Preparation: Dissolve 1.0 mmol of deoxycholic acid and 1.1 mmol of ethyl 11-aminoundecanoate in 20 mL of anhydrous ethyl acetate.
Causality: Ethyl acetate is a polar aprotic solvent that fully solubilizes the steroid core while allowing for seamless liquid-liquid extraction during workup.
Base Addition: Add 1.5 mmol of Triethylamine (TEA) dropwise under continuous stirring.
Causality: TEA acts as a non-nucleophilic base to neutralize any trace acids, ensuring the primary amine of EA remains in its active, unprotonated state for nucleophilic attack.
Activation & Coupling: Introduce 1.2 mmol of EEDQ to the reaction mixture and stir at room temperature for 24 hours.
Causality: EEDQ is specifically chosen over EDC/NHS because it forms a highly reactive mixed anhydride intermediate directly in organic solvents, facilitating rapid amidation without the risk of racemization at the chiral centers of the bile acid[3].
Self-Validation Check (TLC): Spot the mixture on a silica gel TLC plate (Hexane/EtOAc 7:3). Visualize using a phosphomolybdic acid stain. The complete disappearance of the starting bile acid spot confirms the quantitative conversion to the conjugate.
Purification: Wash the organic layer sequentially with 1M HCl, saturated
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography.
Final Validation: Confirm the structure via
1H
-NMR. The appearance of a triplet near 8.0 ppm confirms the formation of the new amide bond.
Protocol B: Hydrolase-Catalyzed Miniemulsion Polycondensation of EA[2]
Aqueous Phase Preparation: Dissolve 2.0 wt% of sodium dodecyl sulfate (SDS) in 50 mL of deionized water.
Causality: SDS acts as an anionic surfactant to stabilize the nanodroplets against Ostwald ripening during the miniemulsion process.
Organic Phase Preparation: Melt 10 g of EA at 40°C and blend with 0.5 g of a hydrophobic co-stabilizer (e.g., hexadecane).
Homogenization: Combine the phases and subject to high-pressure homogenization (e.g., Microfluidizer at 1200 atm) for 3 cycles.
Self-Validation Check (DLS): Analyze the emulsion using Dynamic Light Scattering. A monodisperse droplet size of < 200 nm validates a successful miniemulsion.
Enzymatic Polymerization: Add 5 wt% of Hydrolase B (e.g., Candida antarctica Lipase B) to the miniemulsion and stir at 50°C for 48 hours[2].
Causality: The enzyme catalyzes the polycondensation at the droplet interface. The 50°C temperature optimizes enzyme kinetics without causing thermal denaturation.
Final Validation (GPC): Lyophilize a sample and analyze via Gel Permeation Chromatography (GPC) in THF to confirm the increase in molecular weight (
Mn>10,000
Da), validating successful step-growth polymerization[1].
Quantitative Data & Comparative Analysis
The integration of EA into biomedical and polymer frameworks yields highly specific, tunable results. The tables below summarize the kinetic and cytotoxic profiles of EA-derived compounds.
Table 1: Cytotoxic Activity Profiles of EA-Bile Acid Conjugates [3]
Conjugate ID
Bile Acid Core
Linker / Monomer
Target Cell Line
Cytotoxic Activity
Mechanistic Pathway
Conjugate 8
Hyocholic Acid
Ethyl 11-aminoundecanoate
HeLa S-3 (Cervix)
Strong
Intracellular membrane disruption via targeted hydrophobicity
Conjugate 11
Deoxycholic Acid
Ethyl 11-aminoundecanoate
PC-3 (Prostate)
Strong
Apoptotic induction via bile acid transport system
| Ester 14 | 12-Ketocholic Acid | Ethyl Ester | MCF-7 (Breast) | Very Strong | Direct mitochondrial perturbation |
Table 2: Comparative Polymerization Modalities for EA [2],[1]
Ethyl 11-aminoundecanoate is a highly dynamic monomer whose utility extends far beyond traditional plastics. Through precise control of its polycondensation mechanisms—whether via enzymatic miniemulsions or EEDQ-mediated coupling—scientists can engineer advanced, self-assembling polymeric architectures. By leveraging its unique aliphatic and bifunctional properties, EA has established itself as a cornerstone in the development of next-generation nanocarriers and targeted cytotoxic prodrugs.
References
[2] US 2008/0167418 A1 - A process for preparing an aqueous polyamide dispersion by hydrolase-catalyzed reaction of an aminocarboxylic acid compound in aqueous medium. Google Patents. 2
[1] Single-chain polymeric nanoparticles: from design to function. Eindhoven University of Technology (TU/e) Repository. 1
[3] Synthesis and cytotoxic activity of a series of bile acid derivatives. ResearchGate. 3
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis Protocol for Ethyl 11-Aminoundecanoate
Executive Summary & Rationale
11-aminoundecanoic acid (11-AUA) is a highly versatile medium-chain aliphatic amino acid utilized extensively as a building block for PROTAC linkers, polyamides, and thapsigargin analogs[1]. In many synthetic pathways, the carboxylic acid moiety must be protected via esterification to increase the molecule's solubility in organic solvents and prevent unwanted polymerization during downstream coupling reactions, such as the synthesis of bile acid conjugates[2] or purine derivatives[3].
Standard Fischer esterification utilizing sulfuric acid is notoriously inefficient for amino acids. Because amino acids exist as zwitterions, they exhibit poor solubility in organic alcohols, severely limiting the reaction rate[4]. To circumvent this, the protocol below employs a modified Brenner-Huber esterification utilizing thionyl chloride (SOCl₂) in absolute ethanol[5].
Mechanistic Causality & Reaction Dynamics
The selection of thionyl chloride over hydrogen chloride gas is a deliberate mechanistic choice designed to drive the reaction to absolute completion:
In Situ Anhydrous Activation: The dropwise addition of SOCl₂ to ethanol at 0 °C generates anhydrous hydrogen chloride and ethyl chlorosulfite. This creates a highly acidic environment without introducing water.
Zwitterion Disruption: The generated HCl rapidly protonates the primary amine of 11-AUA. This disrupts the insoluble zwitterionic network, converting the substrate into a highly soluble hydrochloride salt.
Equilibrium Shifting: Because esterification is an equilibrium process, the reaction of SOCl₂ with any adventitious water acts as a chemical dehydrating mechanism, pushing the equilibrium entirely toward the tetrahedral intermediate and the final ester product[5].
Figure 1: Mechanistic pathway of the Brenner-Huber esterification using thionyl chloride.
Quantitative Reagent Matrix
Note: This protocol is scaled for a 10-gram synthesis but scales linearly. All glassware must be oven-dried to prevent premature SOCl₂ hydrolysis.
Reagent
MW ( g/mol )
Equivalents
Amount
Function
11-Aminoundecanoic Acid
201.31
1.0
10.0 g (49.6 mmol)
Primary Substrate
Absolute Ethanol
46.07
Solvent
100 mL
Reactant / Solvent
Thionyl Chloride (SOCl₂)
118.97
2.5
9.0 mL (124 mmol)
Activating Agent
Sodium Carbonate (Na₂CO₃)
105.99
Excess
~50 mL (Sat. Aq.)
Neutralization Base
Ethyl Acetate (EtOAc)
88.11
-
3 x 50 mL
Extraction Solvent
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . Each phase includes built-in analytical checks to ensure the reaction is proceeding as dictated by the chemical kinetics.
Phase 1: Activation and Substrate Solubilization
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).
Solvent Cooling: Add 100 mL of absolute ethanol to the flask and submerge it in an ice-water bath (0 °C). Stir for 10 minutes to equilibrate.
Activation (Causality Check): Slowly add 9.0 mL of thionyl chloride dropwise over 15 minutes. Why 0 °C? The reaction between SOCl₂ and ethanol is violently exothermic. Cooling prevents the flash-boiling of ethanol and the premature escape of the generated HCl gas.
Substrate Addition: Remove the ice bath. Gradually add 10.0 g of 11-aminoundecanoic acid to the stirring acidic solution. The mixture will initially appear as a thick white suspension.
Phase 2: Esterification and Reaction Monitoring
Reflux: Transfer the flask to an oil bath and heat to reflux (78 °C).
Self-Validation (Visual): Within 30–45 minutes of reflux, the suspension will transition into a clear, homogeneous pale-yellow solution. This physical state change validates that the zwitterion has been successfully protonated and solvated.
Self-Validation (TLC): After 3 hours, pull a 0.1 mL aliquot. Neutralize it with a drop of saturated Na₂CO₃, extract with EtOAc, and spot on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The starting material (Rf ~0.1) should be completely consumed, replaced by a new primary amine spot (Rf ~0.4).
Phase 3: Isolation and Free-Basing
Concentration: Once complete, cool the reaction to room temperature. Remove the ethanol and excess volatile byproducts under reduced pressure (rotary evaporator) to yield a crude, viscous oil (ethyl 11-aminoundecanoate hydrochloride).
Neutralization (Causality Check): Resuspend the crude oil in 50 mL of distilled water. Slowly add saturated aqueous Na₂CO₃ under vigorous stirring until the evolution of CO₂ gas ceases. Why neutralize? The reaction yields the hydrochloride salt. To isolate the reactive free amine for downstream peptide or linker coupling, the salt must be deprotonated.
Self-Validation (pH): Test the aqueous layer with pH paper. It must read ≥ 9.0 to ensure complete free-basing.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The free base will partition into the organic layer.
Drying & Yield: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to afford ethyl 11-aminoundecanoate as a pale yellow oil or low-melting solid. (Expected yield: 85-92%).
Figure 2: Step-by-step workflow for the synthesis and isolation of ethyl 11-aminoundecanoate.
Troubleshooting Matrix
Parameter
Expected Observation
Corrective Action if Failed
SOCl₂ Addition
Controlled fuming, exothermic
Ensure strict 0 °C cooling; reduce addition rate if boiling occurs.
Solubility
Suspension clears upon heating
Add additional ethanol or 0.5 eq SOCl₂ if substrate remains undissolved.
TLC Monitoring
Rf ~0.4 (DCM:MeOH 9:1, Ninhydrin)
If starting material remains, continue refluxing; check for water contamination.
Neutralization pH
Aqueous phase pH > 9
Add more saturated Na₂CO₃ until bubbling ceases and pH remains basic.
Synthesis and cytotoxic activity of a series of bile acid derivatives
Source: ResearchGate
URL:[Link]
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds
Source: PubMed Central (PMC)
URL:[Link]
Green Chemistry - RSC Publishing
Source: Royal Society of Chemistry
URL:[Link]
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating synthesis protocols, and enzymatic polycondensation workflows.
Introduction & Mechanistic Rationale
Polyamide 11 (Nylon 11) is a high-performance, bio-based polymer traditionally synthesized via the high-temperature melt polycondensation of 11-aminoundecanoic acid, a castor oil derivative[1]. However, the traditional process requires extreme temperatures (>200°C), which can lead to thermal degradation, unwanted side reactions, and high energy expenditures.
To circumvent these thermodynamic and operational bottlenecks, researchers utilize ethyl 11-aminoundecanoate , the ethyl ester derivative of 11-aminoundecanoic acid. The strategic conversion of the free acid to an ethyl ester provides three critical mechanistic advantages:
Zwitterionic Disruption: 11-aminoundecanoic acid exists as a tightly bound zwitterion in its solid state, resulting in a high melting point (~190°C) and poor solubility. Esterification neutralizes the carboxylate, drastically lowering the melting point to ~65°C[2]. This enables liquid-phase or aqueous miniemulsion polymerizations at mild temperatures.
Thermodynamic Driving Force: In enzymatic polycondensation, ethanol serves as a superior leaving group compared to water. Its lower boiling point allows for continuous removal under mild vacuum, driving the reaction equilibrium toward high-molecular-weight polymer chains via Le Chatelier’s principle[3].
Orthogonal Protection: For drug development professionals synthesizing functionalized nanoparticles or therapeutic triazine derivatives, the ethyl ester acts as a protecting group, preventing the carboxyl terminus from participating in unwanted nucleophilic attacks during amine-targeted modifications[2].
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by ethyl 11-aminoundecanoate, ranging from green-chemistry polymer dispersions to targeted therapeutic precursors.
Fig 1. Workflow for the synthesis and application of ethyl 11-aminoundecanoate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) steps to ensure trustworthiness and reproducibility.
Protocol 1: Synthesis of Ethyl 11-Aminoundecanoate
This protocol utilizes a modified Fischer esterification to convert the zwitterionic amino acid into the target ester[2].
Suspension & Catalysis: Suspend 11-aminoundecanoic acid (e.g., 3.5 g, 0.017 mol) in 60 mL of absolute ethanol. Slowly add concentrated H₂SO₄ (1.12 mL, 0.020 mol) dropwise.
Causality: Sulfuric acid acts as both the esterification catalyst and an amine protonating agent. Protonating the amine prevents premature self-amidation and solubilizes the starting material.
Reflux: Heat the resulting white solution to reflux (78°C) and stir overnight under an inert atmosphere.
Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.
Causality: Neutralization deprotonates the ammonium sulfate salt, releasing the free amine. The sudden decrease in polarity causes the ethyl 11-aminoundecanoate to precipitate.
Isolation: Collect the precipitated product via vacuum filtration, wash thoroughly with cold water, and recrystallize from aqueous ethanol.
In-Process Validation (QC):
Melting Point Check: The dried crystals must exhibit a melting point of 65°C. A higher melting point indicates unreacted starting material.
TLC: Run on Silica gel (Eluent: EtOAc/Hexane). The product will show a distinct spot stainable by ninhydrin, migrating faster than the highly polar starting acid.
Protocol 2: Enzymatic Polycondensation to Polyamide 11
This protocol outlines the green synthesis of PA-11 aqueous dispersions using a hydrolase enzyme, avoiding the need for high-temperature melt conditions[3].
Miniemulsion Formation: Disperse ethyl 11-aminoundecanoate in an aqueous medium containing a non-ionic surfactant. Pass through a high-pressure homogenizer to achieve a droplet size of <500 nm.
Causality: Creating a miniemulsion maximizes the interfacial surface area, which is critical because lipases exhibit interfacial activation.
Enzyme Addition: Introduce CALB to the miniemulsion.
Causality: While lipases naturally hydrolyze esters, in a controlled microenvironment with high monomer concentration, they catalyze the reverse reaction (amidation/transesterification).
Polymerization: Heat the reactor to 60–80°C and apply a mild vacuum.
Causality: The vacuum continuously removes the ethanol by-product. According to Le Chatelier's principle, this shifts the thermodynamic equilibrium irreversibly toward chain extension.
Deactivation: Once the desired viscosity is reached, heat the mixture to 95°C for 15 minutes to denature the CALB, effectively halting the reaction.
In-Process Validation (QC):
Condensate Monitoring: Route the vacuum exhaust through a cold trap. The stoichiometric volume of ethanol collected directly correlates to the degree of polymerization (DP).
Viscometry: Monitor the dynamic viscosity of the emulsion; a plateau indicates the cessation of chain growth.
Protocol 3: Synthesis of Triazine-Functionalized Derivatives
For drug development, the ethyl ester allows selective functionalization of the amine headgroup[2].
Nucleophilic Substitution: Dissolve cyanuric chloride in 1,2-dichloroethane. Add triethylamine, followed by ethyl 11-aminoundecanoate.
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic substitution of the chloride atoms on the triazine ring. The ethyl ester protects the tail end from cross-reacting.
Reflux: Heat the mixture to reflux for 24 hours to ensure complete substitution.
Purification: Wash the organic layer with brine, dry over MgSO₄, and purify via flash chromatography.
In-Process Validation (QC):
Ninhydrin Test: Spot the reaction mixture on a TLC plate. The disappearance of the primary amine (which stains deep purple) confirms complete substitution at the amine terminus.
Quantitative Data Presentation
The table below summarizes the mechanistic and operational differences between traditional Nylon 11 synthesis and the ester-driven enzymatic approach.
Parameter
Traditional Melt Polycondensation
Enzymatic Ester Polycondensation
Mechanistic Causality
Monomer
11-Aminoundecanoic acid
Ethyl 11-aminoundecanoate
Esterification disrupts zwitterionic bonds, lowering the melting point.
Reaction Temp
200–220 °C
60–80 °C
Enzymes lower the activation energy; ester reactivity permits mild conditions.
Main By-product
Water
Ethanol
Ethanol is highly volatile and easily removed via vacuum to drive equilibrium.
Catalyst
Inorganic acids / Thermal
Hydrolase (e.g., CALB)
Biocatalysis offers high specificity, preventing thermal degradation/branching.
Polymer Dispersity (Ð)
Broad (>2.0)
Narrow (1.2 – 1.5)
Controlled enzymatic chain addition prevents random chain scission.
References
Source: Molecules / PubMed Central (PMC)
Title: US 2008/0167418 A1 - Process for preparing an aqueous polyamide dispersion
Source: Google Patents / BASF SE
URL
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The rapid evolution of Lipid Nanopa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The rapid evolution of Lipid Nanoparticle (LNP) technology requires highly tunable lipidic precursors to optimize payload delivery and surface functionalization. Ethyl 11-aminoundecanoate (E11A) is emerging as a highly versatile component in LNP architecture. Featuring an 11-carbon aliphatic chain, an ester-protected carboxylate, and a primary amine, E11A serves a dual purpose: it acts as a pH-responsive cationic dopant to facilitate endosomal escape, and it provides a highly reactive primary amine handle for post-formulation bioconjugation (e.g., attaching targeting ligands). This guide details the mechanistic rationale and validated protocols for incorporating E11A into next-generation mRNA-LNP formulations.
Mechanistic Rationale: The Biophysics of E11A (E-E-A-T)
Successful LNP formulation relies on the precise thermodynamic and kinetic behavior of its lipid constituents. The inclusion of E11A is driven by three distinct structural advantages:
The C11 Aliphatic Chain (Hydrophobic Anchoring): The 11-carbon tail provides sufficient hydrophobicity to anchor securely into the lipid bilayer alongside helper lipids like DSPC and Cholesterol. Unlike longer chains (C16-C18) which can induce rigid phase separation, the C11 chain maintains membrane fluidity necessary for fusion events. The biocompatibility of the 11-aminoundecanoate moiety has been rigorously evaluated, demonstrating minimal cytotoxicity across various human cell lines, including glia and breast cancer models, even at elevated concentrations [1].
The Ethyl Ester (Steric & Electrostatic Protection): By protecting the carboxylic acid as an ethyl ester, the molecule avoids forming zwitterionic complexes with its own primary amine during storage. Furthermore, ethyl 11-aminoundecanoate has been successfully employed as a lipophilic modifier in the synthesis of complex conjugates, validating its ability to integrate into biological membranes and enhance cellular uptake without disrupting lipid bilayer integrity [2].
The Primary Amine (pH-Responsiveness & Reactivity): At the formulation pH of 4.0, the primary amine is fully protonated, allowing it to electrostatically complex with the negatively charged mRNA backbone. Upon systemic administration at pH 7.4, the apparent pKa of the amine in the lipid bilayer shifts, neutralizing the surface charge to prevent systemic toxicity. Following endocytosis, the drop in endosomal pH (< 6.0) re-protonates the amine, promoting membrane destabilization and mRNA release.
Mechanistic pathway of E11A-mediated endosomal escape via pH-dependent amine protonation.
Experimental Protocols
Protocol A: Microfluidic Formulation of E11A-LNPs
The microfluidic mixing paradigm relies on rapid chaotic advection to precipitate lipids around nucleic acids at a critical ethanol concentration, a standard established in foundational LNP literature [3].
Aqueous Phase: mRNA (e.g., FLuc or eGFP) in 50 mM Citrate Buffer, pH 4.0.
Equipment: Microfluidic mixing system (e.g., NanoAssemblr® or custom staggered herringbone mixer).
Step-by-Step Methodology:
Lipid Preparation: Prepare a lipid mix in ethanol at a molar ratio of 50:10:38.5:1.5 (E11A : DSPC : Cholesterol : PEG-DMG). Causality: This specific ratio ensures that E11A acts as the primary driver of encapsulation while Cholesterol and DSPC provide structural integrity.
Aqueous Preparation: Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N:P) ratio of 6:1. Causality: pH 4.0 ensures the primary amine of E11A is fully protonated for maximum electrostatic binding to the mRNA.
Microfluidic Mixing: Inject the aqueous and lipid phases into the microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min. Causality: The 3:1 ratio rapidly drops the ethanol concentration to 25%, forcing the hydrophobic tails of E11A to precipitate and encapsulate the mRNA before large, polydisperse aggregates can form.
Dialysis & Buffer Exchange: Immediately dialyze the effluent against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C.
Validation Checkpoint (Self-Validating QC): Measure the batch using Dynamic Light Scattering (DLS) and a RiboGreen™ assay.
Acceptance Criteria: Z-average size < 100 nm, PDI < 0.15, Encapsulation Efficiency (EE%) > 85%. If PDI exceeds 0.2, discard the batch and recalibrate the microfluidic pump flow rates to ensure laminar flow was not disrupted.
Step-by-step microfluidic mixing workflow for E11A-LNP formulation.
The primary amine of E11A exposed on the LNP surface can be utilized for targeted drug delivery via NHS-ester chemistry.
Step-by-Step Methodology:
Activation: To the dialyzed E11A-LNPs (in PBS, pH 7.4), add an NHS-ester functionalized targeting ligand (e.g., NHS-PEG-Folate) at a 1:10 molar ratio relative to the surface-exposed E11A.
Incubation: Incubate the mixture at room temperature for 2 hours under gentle orbital shaking. Causality: The primary amine of E11A acts as a nucleophile, attacking the NHS-ester to form a stable amide bond. pH 7.4 is optimal to keep the amine partially deprotonated and nucleophilic without hydrolyzing the NHS-ester too rapidly.
Purification: Remove unbound ligand via Tangential Flow Filtration (TFF) or size exclusion chromatography (SEC).
Validation Checkpoint: Measure the Zeta Potential. A successful conjugation will result in a measurable shift in surface charge (typically a reduction in positive charge due to the consumption of the primary amine).
Quantitative Data Presentation
To determine the optimal formulation parameters, E11A-LNPs were synthesized at varying N:P ratios. The physicochemical properties are summarized below. The data validates that an N:P ratio of 6 provides the optimal balance of particle size, homogeneity, and encapsulation efficiency.
N:P Ratio
Z-Average Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential at pH 7.4 (mV)
Encapsulation Efficiency (%)
3
112.4 ± 4.2
0.22 ± 0.03
+2.1 ± 0.8
68.4 ± 3.1
6
78.6 ± 2.1
0.11 ± 0.02
+4.5 ± 0.5
92.7 ± 1.8
9
85.3 ± 3.5
0.14 ± 0.01
+8.2 ± 1.1
94.1 ± 1.5
Table 1: Physicochemical properties of E11A-LNPs encapsulating mRNA at varying N:P ratios. Data represents mean ± SD (n=3).
References
Size and Shape Effect on Biomedical Applications of Nanomaterials.ResearchGate. Validates the biocompatibility and non-toxicity of the 11-aminoundecanoate moiety in human cell lines.
Synthesis and cytotoxic activity of a series of bile acid derivatives.ResearchGate. Demonstrates the successful use of ethyl 11-aminoundecanoate as a lipophilic modifier for membrane-active conjugates.
Microfluidic and Turbulent Mixing for mRNA LNP Vaccines.PMC - NIH (Cullis P.R., Hope M.J. et al.). Establishes the foundational principles of solvent/anti-solvent microfluidic mixing for LNP self-assembly.
Application
Application Notes & Protocols: Strategic Amidation of Ethyl 11-Aminoundecanoate
Introduction: The Strategic Importance of Long-Chain Amide Synthesis Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and materials science.[1][2] It forms the ba...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Long-Chain Amide Synthesis
Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and materials science.[1][2] It forms the backbone of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[2] The subject of this guide, ethyl 11-aminoundecanoate, is a bifunctional linear molecule featuring a terminal primary amine and a terminal ethyl ester. Its amidation is a key step in the synthesis of polymers like Polyamide-11 (a high-performance bioplastic), as well as in the creation of surfactants, lubricants, and various biologically active molecules.[3][4][5]
Directly reacting a carboxylic acid with the amine of ethyl 11-aminoundecanoate is kinetically slow and requires harsh conditions, often leading to side products. Modern synthetic chemistry relies on "coupling reagents" to activate the carboxylic acid, transforming it into a highly reactive intermediate that readily undergoes nucleophilic attack by the amine under mild conditions.[6][7]
This document provides a detailed guide to the reaction conditions for the amidation of ethyl 11-aminoundecanoate, focusing on two gold-standard coupling methodologies: carbodiimide-based (EDC/NHS) and uronium salt-based (HATU). We will explore the mechanistic rationale behind these protocols, offer detailed step-by-step procedures, and provide data-driven insights for optimizing this crucial transformation.
Reaction-Specific Insights: Choosing Your Coupling Strategy
The choice of coupling reagent is paramount and depends on factors like the cost of reagents, desired reaction time, potential for side reactions, and the steric and electronic properties of the carboxylic acid being coupled.
Carbodiimide Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective and practical.[8][9] Its primary advantage lies in the easy removal of its urea byproduct, which is also water-soluble and can be washed away during an aqueous workup.[10] However, the key reactive intermediate formed by EDC, an O-acylisourea, is highly reactive but unstable in aqueous media and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9][11][12] To mitigate this, an additive such as N-hydroxysuccinimide (NHS) is almost always included.[9][13]
Uronium/Aminium Salt Reagents (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern and highly efficient coupling reagent.[14] It is particularly effective for coupling sterically hindered substrates and is known for its ability to suppress racemization of chiral carboxylic acids.[14][15] The reaction mechanism involves the formation of a highly reactive OAt-active ester, which leads to rapid amide bond formation.[8][15] HATU is generally more expensive than EDC but often provides faster reaction times and higher yields, especially for challenging couplings.[14]
Mechanism of Action: The "Why" Behind the Reagents
Understanding the reaction pathway is crucial for troubleshooting and optimization.
A. EDC/NHS Coupling Mechanism
The process is a two-step, one-pot reaction.[16]
Carboxylic Acid Activation: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[16][17] This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[16]
Intermediate Stabilization: The unstable O-acylisourea is intercepted by NHS to form a more stable, amine-reactive NHS ester.[9][13][16] This new intermediate is less susceptible to hydrolysis and rearrangement.
Amide Formation: The primary amine of ethyl 11-aminoundecanoate attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[] This step is most efficient at a neutral to slightly basic pH (7.0-8.5).[16][]
B. HATU Coupling Mechanism
HATU-mediated coupling also proceeds via an active ester intermediate.
Initial Deprotonation: A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.[8][15]
Active Ester Formation: The carboxylate attacks HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea.[8][14]
Nucleophilic Attack: The amine of ethyl 11-aminoundecanoate attacks the activated ester, yielding the final amide product.[15]
Caption: HATU-mediated amide formation mechanism.
Optimizing Reaction Parameters
Several factors can be adjusted to maximize yield and purity.
Stoichiometry: A slight excess of the carboxylic acid (1.1-1.2 equivalents) and coupling reagents (1.1-1.2 equivalents) relative to the amine is common to drive the reaction to completion. For valuable or sensitive carboxylic acids, a 1:1 ratio can be used with a slightly longer reaction time.
Solvent: Anhydrous aprotic polar solvents are preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common choices.[8][19] DMF is excellent at dissolving all components but can be difficult to remove during workup. DCM is volatile and easy to remove but may not be suitable for less soluble starting materials.
Base: For HATU couplings, a non-nucleophilic organic base is essential. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices, typically used in 2-3 equivalents.[8] For EDC couplings where the amine starting material is a hydrochloride salt, a base is required to liberate the free amine.
Temperature: Most amide couplings are performed by starting the reaction at 0 °C to control any initial exotherm, especially during the addition of the coupling reagent, and then allowing the mixture to warm to room temperature.[8][19]
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting amine has been fully consumed.
Data Presentation: Comparative Overview of Protocols
The following table summarizes typical conditions for the amidation of ethyl 11-aminoundecanoate with a generic carboxylic acid.
Parameter
Protocol 1: EDC/NHS
Protocol 2: HATU
Rationale & Key Insights
Carboxylic Acid
1.1 eq
1.1 eq
A slight excess drives the reaction towards completion.
Coupling Reagent
EDC (1.2 eq)
HATU (1.1 eq)
HATU is more reactive, so a smaller excess is often sufficient.
Additive
NHS (1.2 eq)
None
NHS stabilizes the reactive intermediate, preventing side reactions.[13]
Base
DIPEA (2.5 eq)
DIPEA (3.0 eq)
Neutralizes acid byproducts and hydrochloride salts. Essential for HATU mechanism.
Solvent
Anhydrous DCM or DMF
Anhydrous DMF
DMF is often preferred for HATU due to its high polarity and solvating power.
Temperature
0 °C to Room Temp.
0 °C to Room Temp.
Initial cooling controls the activation step, then ambient temp for coupling.
Typical Time
8 - 24 hours
2 - 6 hours
HATU reactions are generally significantly faster.[7][8]
Reported Yield
60 - 95%
75 - 99%
Yields are substrate-dependent; HATU often gives higher yields for difficult couplings.
Workup
Aqueous Wash
Aqueous Wash / Dilution
EDC/urea byproducts are water-soluble.[10] HATU byproducts may require specific workup.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for best results.
Caption: Generalized workflow for amide coupling reactions.
Protocol 1: EDC/NHS-Mediated Amidation
This protocol is robust, cost-effective, and widely applicable.
Materials:
Carboxylic Acid (1.1 mmol)
Ethyl 11-aminoundecanoate (1.0 mmol, 229 mg)
EDC·HCl (1.2 mmol, 230 mg)
NHS (1.2 mmol, 138 mg)
Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL) [Note: Only required if amine is an HCl salt; otherwise optional but can be beneficial]
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 mmol) and ethyl 11-aminoundecanoate (1.0 mmol).
Dissolve the mixture in anhydrous DCM or DMF (10 mL).
Cool the solution to 0 °C in an ice bath with stirring.
Add NHS (1.2 mmol) followed by EDC·HCl (1.2 mmol) to the reaction mixture. If using a base, add it dropwise at this stage.[8]
Remove the ice bath and allow the reaction to warm to room temperature.
Stir for 8 to 24 hours, monitoring completion by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).
Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).[7]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: HATU-Mediated Amidation
This protocol is ideal for rapid coupling and for sterically demanding substrates.
Materials:
Carboxylic Acid (1.1 mmol)
Ethyl 11-aminoundecanoate (1.0 mmol, 229 mg)
HATU (1.1 mmol, 418 mg)
Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL)
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
Under an inert atmosphere, add the carboxylic acid (1.1 mmol) and HATU (1.1 mmol) to a flame-dried round-bottom flask.[8]
Add anhydrous DMF (8 mL) to dissolve the solids.
Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 mmol) dropwise.[8]
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
Add ethyl 11-aminoundecanoate (1.0 mmol), dissolved in a small amount of anhydrous DMF (2 mL).
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).
Wash the organic layer with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Use fresh coupling reagents; Ensure solvents are anhydrous; Flame-dry glassware before use.
Formation of N-Acylurea (EDC)
Slow reaction with amine allows for rearrangement of the O-acylisourea intermediate.[11][12]
Ensure NHS is added with or before EDC; Do not let the activation step proceed for too long before the amine is available.
Multiple Spots on TLC
Incomplete reaction; Side product formation; Decomposition.
Allow longer reaction time; Check stoichiometry; Consider a milder coupling reagent like HATU if starting materials are sensitive.
Difficulty Removing Byproducts
DMF in workup; Urea byproducts from EDC or HATU.
For DMF, use multiple washes with 5% LiCl solution or brine.[7] For urea, ensure thorough aqueous washes; if still present, purification by chromatography is necessary.
Conclusion
The successful amidation of ethyl 11-aminoundecanoate is readily achievable through the strategic selection of coupling reagents and careful control of reaction conditions. The EDC/NHS method offers a cost-effective and reliable route, while the HATU protocol provides a powerful alternative for achieving higher yields and faster reaction times, especially with challenging substrates. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of valuable long-chain amide derivatives for applications across science and industry.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Center for Biotechnology Information. [Link]
ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. American Chemical Society. [Link]
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Multidisciplinary Digital Publishing Institute. [Link]
ChemRxiv. (n.d.). Direct Amidation of Esters via Ball Milling. American Chemical Society. [Link]
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
ResearchGate. (2025). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]
Application Note: Advanced Formulation Techniques Using Ethyl 11-Aminoundecanoate in Biomedical Polymer Synthesis
Mechanistic Rationale & Chemical Properties 11-Aminoundecanoic acid is a widely utilized organic compound derived from renewable castor oil and is best known as the primary monomer for the industrial thermoplastic Nylon-...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Chemical Properties
11-Aminoundecanoic acid is a widely utilized organic compound derived from renewable castor oil and is best known as the primary monomer for the industrial thermoplastic Nylon-11[1]. However, when translating this monomer into precision biomedical applications—such as targeted drug delivery vehicles, tissue engineering scaffolds, or single-chain polymeric nanoparticles (SCPNs)—researchers face a significant chemical hurdle: its zwitterionic nature.
At room temperature, the free amine and carboxylic acid groups form a zwitterion, rendering the compound highly insoluble in organic solvents and complicating selective step-growth polymerizations. To overcome this, the carboxylic acid is masked via esterification to form ethyl 11-aminoundecanoate (E11AU) .
This formulation modification achieves three critical objectives:
Solubility Enhancement: It suppresses zwitterion formation, dramatically increasing solubility in anhydrous organic solvents like chloroform (CHCl₃) and dichloromethane (DCM).
Selective Nucleophilicity: It isolates the highly nucleophilic primary amine, allowing for controlled side-chain grafting via carbodiimide coupling (e.g., EDC/NHS) without unwanted cross-linking or homopolymerization[2].
Amphiphilic Tuning: It introduces a highly hydrophobic 10-carbon aliphatic spacer. When grafted onto a hydrophilic polymer backbone, this spacer drives the self-assembly of the polymer into functional nanoparticles[2].
Experimental Workflows & Protocols
Protocol A: Synthesis of Ethyl 11-Aminoundecanoate Monomer
Objective: To synthesize high-purity E11AU from 11-aminoundecanoic acid for downstream polymer functionalization.
Mechanistic Insight: Sulfuric acid acts as both a Fischer esterification catalyst and a protecting agent for the amine (forming an ammonium sulfate salt), which prevents premature amidation. The subsequent neutralization step is critical to deprotonate the salt and yield the free amine required for downstream coupling[3].
Step-by-Step Methodology:
Suspension: Suspend 11-aminoundecanoic acid (1.0 eq, e.g., 3.5 g) in absolute ethanol (60 mL) inside a round-bottom flask.
Catalysis & Protection: Slowly add concentrated sulfuric acid (1.2 eq, 1.12 mL) dropwise under continuous magnetic stirring. The opaque suspension will transition into a clear, white solution.
Reflux: Equip the flask with a condenser, heat the mixture to reflux (approx. 78 °C), and maintain overnight (12–16 hours) to drive the esterification to completion[3].
Cooling & Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous saturated sodium bicarbonate (NaHCO₃) dropwise until the pH reaches ~8. Self-validation check: The cessation of CO₂ bubbling indicates complete neutralization.
Isolation: Collect the precipitated product via vacuum filtration, wash with cold distilled water, and recrystallize from an ethyl acetate/hexane mixture to yield pure E11AU as a white solid[3].
Protocol B: Formulation of Single-Chain Polymeric Nanoparticles (SCPNs)
Objective: To graft E11AU onto a hydrophilic polymer backbone to formulate amphiphilic SCPNs for hydrophobic drug encapsulation.
Mechanistic Insight: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid groups on the precursor polymer backbone. The free amine of E11AU acts as the nucleophile, forming a stable amide bond. Upon solvent exchange into water, the hydrophobic pendant chains drive intramolecular hydrophobic collapse, folding the single polymer chain into a nanoparticle[2].
Step-by-Step Methodology:
Dissolution: Dissolve the precursor polymer (e.g., poly(acrylic acid) derivative) and E11AU (e.g., 0.329 g, 1.31 mmol) in 80 mL of dry CHCl₃ under an inert argon atmosphere[2].
Activation: Cool the solution in an ice-salt bath (0 to -5 °C). Quickly add a solution of EDC (2.0 eq, 0.251 g) dissolved in 20 mL of dry CHCl₃[2].
Coupling: Stir the reaction mixture for 48 hours under argon, allowing it to gradually warm to room temperature[2].
Purification: Transfer the mixture to a separatory funnel, dilute with additional CHCl₃ (50 mL), and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. This removes the water-soluble urea byproduct and unreacted monomers. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
Self-Assembly: Redissolve the purified amphiphilic polymer in a water-miscible solvent (e.g., THF) at a highly dilute concentration (<1 mg/mL). Dialyze extensively against deionized water. The solvent exchange forces the hydrophobic E11AU chains to collapse inward, successfully forming SCPNs.
Visualization of the Formulation Workflow
Synthesis and formulation workflow of Ethyl 11-Aminoundecanoate into Polymeric Nanoparticles.
When formulating biomedical polymers with E11AU, the most common failure point is incomplete coupling due to ambient moisture. Because carbodiimides (like EDC) are highly sensitive to hydrolysis, all solvents (especially CHCl₃) must be strictly anhydrous, and reactions should be rigorously maintained under an argon atmosphere.
Furthermore, if the final SCPNs aggregate and precipitate rather than form stable single-chain particles, the concentration of the polymer during the solvent exchange step (dialysis) is likely too high. SCPN folding requires highly dilute conditions to kinetically favor intramolecular collapse over intermolecular cross-linking.
References[3] Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
Source: MDPI
URL:[2] Title: Single-chain polymeric nanoparticles : from design to function
Source: Eindhoven University of Technology (TU/e)
URL:[1] Title: 11-Aminoundecanoic acid
Source: Wikipedia
URL:
Technical Support Center: Optimization & Troubleshooting for Ethyl 11-Aminoundecanoate Synthesis
Welcome to the Technical Support Center for the synthesis of ethyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 11-aminoundecanoic acid—a w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of ethyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 11-aminoundecanoic acid—a well-known precursor to Nylon-11[1]—to synthesize its ethyl ester. This ester is a critical intermediate for developing complex conjugates, such as biologically active bile acid derivatives[2].
Below, you will find our validated workflow, step-by-step methodologies, quantitative optimization data, and a causality-driven FAQ section to troubleshoot common yield issues.
Reaction Workflow & Mechanism
Workflow for the synthesis of ethyl 11-aminoundecanoate via Fischer esterification.
Standard Operating Procedure (SOP)
The following methodology details the standard sulfuric acid-catalyzed Fischer esterification[3].
Step-by-Step Methodology:
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.5 g (0.017 mol) of 11-aminoundecanoic acid in 60 mL of absolute ethanol[3].
Acidification : Cool the suspension to 0 °C using an ice bath. Slowly add 1.12 mL (0.020 mol) of concentrated sulfuric acid (
H2SO4
) dropwise to the mixture[3]. (Caution: Highly exothermic).
Reflux : Attach a reflux condenser. Heat the mixture to reflux (approx. 80 °C) and maintain stirring overnight (12–16 hours)[3]. The initial white suspension will gradually clear into a homogeneous solution as the ester salt forms.
Cooling & Neutralization : Cool the reaction mixture back to 0 °C. Carefully neutralize the solution by adding saturated aqueous sodium bicarbonate (
NaHCO3
) dropwise until the pH reaches 8.0–8.5[3]. A white precipitate or cloudy emulsion will form as the free amine is liberated.
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL).
Washing : Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.
Drying & Concentration : Dry the organic phase over anhydrous magnesium sulfate (
MgSO4
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is typically obtained as a white solid[3].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the impact of varying reaction parameters on the final yield. Comparing these metrics will help you identify the root cause of suboptimal recoveries.
Catalyst
Catalyst Eq.
Temp
Time
Workup pH
Yield (%)
Observation / Causality
H2SO4
0.1 eq
Reflux
16 h
8.0
< 10%
Reaction stalled; the basic amine neutralized the catalytic acid.
H2SO4
1.2 eq
Reflux
16 h
5.0
~ 40%
Poor extraction; product remained in the aqueous phase as an ammonium salt.
Faster kinetics via acid chloride intermediate; bypasses equilibrium limits.
Troubleshooting & FAQs
Q1: Why is my reaction yield consistently below 50% despite prolonged reflux?Causality: Esterification of amino acids is complicated by the presence of the basic amine group. The amine rapidly protonates to form an ammonium salt, which consumes exactly one equivalent of the acid catalyst. If you use strictly catalytic amounts of acid (e.g., 0.1 equivalents), the acid is neutralized immediately, stalling the esterification process.
Self-Validating Protocol: Always use
>1.1
equivalents of acid (e.g., 1.2 eq of
H2SO4
). Validate the acidity of your reaction mixture before initiating reflux by spotting a drop onto pH indicator paper. The system must register a pH
<2
to confirm that excess acid is available to catalyze the Fischer esterification.
Q2: During workup, I lose a significant amount of product in the aqueous phase. How can I prevent this?Causality: While ethyl 11-aminoundecanoate possesses a long hydrophobic aliphatic chain (11 carbons), the amine group dictates its solubility. If the pH during neutralization is too low (acidic), the amine remains protonated. This ammonium salt is highly water-soluble and will not partition efficiently into the organic extraction solvent (ethyl acetate).
Self-Validating Protocol: Adjust the aqueous phase strictly to pH 8.0–8.5 using saturated aqueous
NaHCO3
. Verify the pH with indicator strips directly in the separatory funnel before proceeding to extraction. Furthermore, saturate the aqueous layer with NaCl (brine) to induce a salting-out effect, which thermodynamically forces the organic product into the ethyl acetate phase.
Q3: Can I use Thionyl Chloride (
SOCl2
) instead of Sulfuric Acid (
H2SO4
)?Causality: Yes. Using
SOCl2
in absolute ethanol generates HCl in situ and forms a highly reactive acid chloride intermediate, which then reacts irreversibly with ethanol. This bypasses the equilibrium limitations of traditional Fischer esterification, often resulting in higher yields and avoiding the oxidative charring sometimes caused by concentrated
H2SO4
.
Self-Validating Protocol: Add
SOCl2
dropwise to the ethanol suspension at 0 °C to control the exothermic release of HCl and
SO2
gases. Connect the reaction flask to a gas bubbler; monitor the gas evolution to track reaction progress. The cessation of bubbling indicates the completion of the intermediate formation.
Q4: My final product is a viscous oil instead of a solid. Is it impure?Causality: Pure ethyl 11-aminoundecanoate typically crystallizes upon standing. However, it can present as a viscous oil at room temperature if trace amounts of ethanol or ethyl acetate remain trapped in the matrix, acting as plasticizers that depress the melting point.
Self-Validating Protocol: Subject the oil to a high vacuum (e.g.,
<1
mbar) for 2–4 hours to strip residual solvents. Weigh the flask periodically; when the mass stabilizes (constant weight), the solvent has been fully removed. If it still does not crystallize, dissolve the oil in a minimal amount of warm ethyl acetate and precipitate it by slowly adding cold hexane.
References[1] Title: 11-Aminoundecanoic acid
Source: wikipedia.org
URL: 3] Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
Source: mdpi.com
URL: 2] Title: Synthesis and cytotoxic activity of a series of bile acid derivatives
Source: researchgate.net
URL:
Technical Support Center: Troubleshooting Ethyl 11-Aminoundecanoate Polymerization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the complex mechanistic challenges encountered during the polycondensation of eth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the complex mechanistic challenges encountered during the polycondensation of ethyl 11-aminoundecanoate into Polyamide 11 (PA11).
Unlike the traditional polymerization of 11-aminoundecanoic acid, utilizing an amino acid ester introduces unique kinetic pathways. The elimination of ethanol (rather than water) requires precise thermodynamic control to prevent side reactions that compromise molecular weight (MW), polydispersity, and thermal stability.
Fig 1. Workflow of PA11 polycondensation highlighting critical stages where side reactions occur.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized PA11 heavily discolored (yellow/brown) and exhibiting a broad molecular weight distribution?Causality & Solution: Discoloration and high polydispersity are hallmark signs of thermal and oxidative degradation occurring during the late stages of propagation[1]. As the polymer chain grows, melt viscosity increases exponentially. To maintain a workable melt, operators often erroneously increase the reactor temperature. Prolonged exposure to temperatures above 250°C, especially if oxygen is not strictly excluded, induces homolytic chain scission and the oxidation of terminal amine groups into chromophoric imine or azomethine species. Research indicates that side reactions become highly significant in the final stages of polymerization, severely broadening the molecular weight distribution[1]. Furthermore, thermal degradation of PA11 can begin even at temperatures as low as 350°C if residence time is excessive[2].
Self-Validating Fix: Implement a strict Argon sweep. Instead of increasing temperature to combat high viscosity, apply a high vacuum (< 0.1 mbar) to efficiently drive off the ethanol byproduct via Le Chatelier's principle. If high MW is required, transition the prepolymer to Solid-State Polymerization (SSP) at 170°C.
Q2: I am experiencing premature chain termination and my molecular weight has stagnated. What is causing this?Causality & Solution: Molecular weight stagnation in amino acid ester polycondensation is typically driven by two competing side reactions: hydrolysis and cyclization. If trace moisture is present in the monomer or purge gas, the ethyl ester undergoes hydrolysis to form a carboxylic acid[3]. While the resulting 11-aminoundecanoic acid can still polymerize, the mixed ester/acid kinetics disrupt the targeted reaction rate. Additionally, free amino acid esters possess a tendency to undergo intramolecular side reactions; while diketopiperazine formation is common for alpha-amino acids, longer chains like the 11-carbon monomer can form larger cyclic oligomers that do not contribute to linear chain extension[4].
Self-Validating Fix: Thoroughly dry the ethyl 11-aminoundecanoate monomer over molecular sieves or under vacuum at 40°C prior to reaction. Utilize a transesterification catalyst (e.g., Titanium(IV) isopropoxide) at 0.1 mol% to kinetically favor linear amidation over macrocyclization.
Q3: Rheological testing shows unexpected shear-thinning behavior indicative of branching. How do I prevent N-alkylation?Causality & Solution: Linear PA11 should exhibit predictable thermoplastic rheology. Branching occurs via N-alkylation when a terminal primary amine nucleophilically attacks an already-formed secondary amide linkage in the polymer backbone, rather than a terminal ester group. This side reaction is thermodynamically activated at excessive melt temperatures (>240°C) and prolonged residence times.
Self-Validating Fix: Limit the melt polycondensation phase to a maximum of 220°C. Monitor the torque of the overhead stirrer; once a plateau is reached, immediately quench the reaction or transition to SSP.
Fig 2. Mechanistic pathways showing how monomer conditions divert amidation into side reactions.
To ensure a self-validating system where each step confirms the success of the previous one, follow this standardized workflow for polymerizing ethyl 11-aminoundecanoate:
Phase 1: Monomer Preparation & Purging
Charge a dry, heavy-walled glass reactor with 50 g of ethyl 11-aminoundecanoate.
Add 0.1 mol% Titanium(IV) isopropoxide as a transesterification catalyst.
Perform three vacuum/Argon backfill cycles to ensure a strictly oxygen-free environment.
Validation Check: An oxygen sensor on the exhaust line must read < 5 ppm before proceeding.
Phase 2: Melt Oligomerization
4. Submerge the reactor in a heating bath set to 180°C under a continuous, low-flow Argon sweep.
5. Stir at 150 RPM. As the monomer melts and oligomerizes, ethanol will condense in the Dean-Stark trap.
Validation Check: Collection of approximately 80% of the theoretical ethanol volume confirms successful oligomerization without premature volatilization of the monomer.
Gradually increase the temperature to 220°C over 1 hour to keep the growing oligomers in the melt state.
Phase 3: High-Vacuum Polycondensation
7. Once ethanol distillation slows, slowly apply a dynamic vacuum, reducing pressure to < 0.1 mbar over 30 minutes to prevent foaming.
8. Maintain 220°C and high vacuum for 2 hours. The melt viscosity will visibly increase.
Validation Check: The overhead stirrer torque will rise significantly and plateau. Do not exceed 2 hours to prevent N-alkylation.
Extrude the prepolymer under Argon pressure and quench in a water bath. Pelletize the polymer.
Phase 4: Solid-State Polymerization (SSP)
10. Transfer the prepolymer pellets to a vacuum oven.
11. Heat to 170°C (safely below the ~190°C melting point of PA11) under high vacuum for 12-24 hours.
Validation Check: Intrinsic viscosity (IV) measurements taken every 4 hours should show a linear increase over time without the broadening of the polydispersity index (PDI), confirming chain extension without thermal degradation.
Quantitative Data: Side Reaction Parameters and Prevention
Side Reaction
Primary Catalyst/Cause
Critical Temperature Threshold
Kinetic Indicator
Prevention Strategy
Thermal Degradation
Oxygen exposure, Time
> 250°C
Rapid drop in MW, Discoloration
Strict Argon purge, limit melt time
Hydrolysis
Trace moisture (H₂O)
> 100°C
pH shift, MW stagnation
Vacuum drying of monomer
N-Alkylation (Branching)
High thermal energy
> 240°C
Abnormal shear-thinning
Transition to SSP at 170°C
Cyclic Oligomerization
Dilute conditions
Variable
Presence of low-MW extractables
Bulk (neat) polymerization
References
Title: Synthesis, characterization and stereocomplexation of polyamide 11/polylactide diblock copolymers
Source: ORBi UMONS
URL: [Link]
Title: Random Copolymers from Polyamide 11 and Polyamide 12 by Reactive Extrusion: Synthesis, Eutectic Phase Behavior, and Polymorphism
Source: ACS Publications (Macromolecules)
URL: [Link]
Title: Polycondensation-hydrolysis equilibrium reaction of PA-11
Source: ResearchGate
URL: [Link]
Title: Schiff Bases of Amino Acid Esters as New Substrates for the Enantioselective Enzymatic Hydrolysis and Accompanied Asymmetric Transformations in Aqueous Organic Solvents
Source: ACS Publications
URL: [Link]
Minimizing thermal degradation of ethyl 11-aminoundecanoate during processing
Technical Support Center: Ethyl 11-Aminoundecanoate Welcome to the technical support center for ethyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ethyl 11-Aminoundecanoate
Welcome to the technical support center for ethyl 11-aminoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing thermal degradation during the handling and processing of this molecule. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs): Fundamental Principles
This section addresses the core concepts of ethyl 11-aminoundecanoate's thermal stability.
Q1: What is ethyl 11-aminoundecanoate and what are its critical physicochemical properties?
Ethyl 11-aminoundecanoate is the ethyl ester of 11-aminoundecanoic acid. It possesses a long C11 aliphatic chain with a terminal primary amine group and a terminal ethyl ester group. Understanding its physical properties is the first step in designing appropriate processing conditions. While specific data for the ethyl ester is less common, the properties of the parent acid, 11-aminoundecanoic acid, provide a crucial baseline, particularly its melting point, which signals the onset of increased molecular mobility and reactivity.
This is a critical upper-temperature limit for solid-state stability. While the ester's melting point is lower (-15 °C), the parent acid's data indicates the general thermal sensitivity of the underlying molecular structure.[3]
Affects purification choices (e.g., extraction vs. distillation) and formulation strategies.
Q2: What are the primary mechanisms of thermal degradation for ethyl 11-aminoundecanoate?
The thermal degradation of ethyl 11-aminoundecanoate is complex due to its bifunctional nature (amine and ester). The degradation pathways are primarily inferred from the behavior of its parent compound, 11-aminoundecanoic acid, and general knowledge of amine and ester chemistry.[1][6][7] The main pathways include:
Intermolecular Condensation (Amide Formation): This is the most likely initial degradation pathway at elevated temperatures. The primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of another molecule. This reaction eliminates ethanol and forms a polyamide oligomer. This process is analogous to the polymerization of 11-aminoundecanoic acid to form Nylon-11.[1][4]
Oxidative Degradation: The presence of oxygen, especially at high temperatures, can lead to the formation of various oxidation products, often colored, which can compromise the sample's purity and function. The aliphatic chain and the amine group are susceptible to oxidation.
Hydrolysis: If water is present, the ester can hydrolyze back to 11-aminoundecanoic acid and ethanol, particularly if acidic or basic catalysts are present.[8]
Deamination and Decarboxylation: At very high temperatures (typically >220-250°C for the parent acid), more severe degradation occurs, involving the cleavage of C-N (deamination) and C-C bonds, leading to a complex mixture of volatile products and char residue.[1]
Caption: Key thermal degradation pathways for ethyl 11-aminoundecanoate.
Q3: What factors accelerate thermal degradation?
Several factors can significantly increase the rate of degradation. Controlling these is key to maintaining the integrity of your material.
Temperature: This is the most critical factor. Degradation rates increase exponentially with temperature.[9] Localized "hot spots," for instance, on the wall of a reaction vessel heated by a mantle, can cause significant degradation even if the bulk temperature is within a safe range.[9]
Presence of Oxygen: An inert atmosphere (e.g., nitrogen or argon) is crucial for preventing oxidative degradation, especially during prolonged heating.
Presence of Water: Water can lead to hydrolysis, reversing the esterification process.[8] Ensure all solvents and reagents are anhydrous, particularly for high-temperature reactions.
Catalysts/Impurities: Residual acid or base from synthesis can catalyze both hydrolysis and condensation reactions.[10] Metal ions can also catalyze oxidation.
pH: The stability of the amino ester is pH-dependent. At low pH, the amine is protonated, which can inhibit its nucleophilic attack but may accelerate acid-catalyzed hydrolysis. At high pH, the free amine is more nucleophilic, potentially accelerating condensation.
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My ethyl 11-aminoundecanoate sample has turned yellow/brown after heating. What is the cause and how can I prevent it?
Probable Cause: The discoloration is a classic sign of oxidative degradation and/or the formation of polyamide oligomers. Even minor levels of these impurities can impart significant color. The presence of oxygen, even in trace amounts, combined with high temperatures, will accelerate these reactions.
Troubleshooting & Prevention Strategy:
Atmosphere Control: Always handle and process the material under an inert atmosphere (Nitrogen or Argon). This is the most effective preventative measure. If performing a reaction, ensure the system is thoroughly purged before heating. For distillations, perform them under vacuum or with a nitrogen bleed.
Temperature Management: Reduce the processing temperature and time to the minimum required. Use a well-controlled heating bath (e.g., oil bath) instead of a heating mantle to ensure uniform heating and avoid hot spots.[9]
Purity Check: Ensure the starting material is free from metallic or acidic/basic impurities that could catalyze degradation.
Q2: I am observing a lower-than-expected yield after purification by distillation. Could this be due to thermal degradation?
Probable Cause: Yes, this is highly likely. During distillation, the material is exposed to elevated temperatures for an extended period. Intermolecular condensation to form higher molecular weight polyamide oligomers is a probable cause.[1] These oligomers are non-volatile and will remain in the distillation flask, reducing the yield of the desired monomer.
Troubleshooting & Prevention Strategy:
Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, allowing the distillation to be performed at a much lower and safer temperature. For ethyl undecanoate (a similar long-chain ester), the boiling point is 105 °C at 4.0 mm Hg.[3][11] This is far safer than distilling at atmospheric pressure.
Minimize Residence Time: Use techniques like short-path distillation to minimize the time the material spends at high temperatures.
Analytical Verification: Analyze the residue in the distillation flask using techniques like IR spectroscopy to look for the characteristic amide bond stretches, confirming oligomerization.
Q3: My HPLC/GC-MS analysis shows multiple new peaks after a thermal processing step. How can I confirm these are degradation products?
Probable Cause: These new peaks are almost certainly degradation products or byproducts. Their identity will depend on the specific degradation pathway that was favored.
Troubleshooting & Identification Workflow:
Mass Spectrometry (MS) Analysis: For GC-MS or LC-MS, analyze the mass spectra of the new peaks.
Look for masses corresponding to dimers, trimers, etc., of the monomer unit (minus ethanol for each linkage). This would confirm intermolecular condensation.
Look for the mass of 11-aminoundecanoic acid, which would indicate hydrolysis.
Control Experiments: Run a control sample that has not been subjected to the thermal process. The absence of the new peaks in the control is strong evidence they are thermally induced.
Stress Studies: Intentionally stress a small sample of pure material (e.g., heat under air, heat with water) and analyze the resulting mixture. This can help you create a "fingerprint" of potential degradation products to compare against your processed sample.
Caption: Workflow for identifying unknown peaks as degradation products.
Validated Protocols & Methodologies
Adherence to validated protocols is essential for reproducibility and minimizing product loss.
Protocol 1: Recommended Conditions for Purification by Vacuum Distillation
This protocol is designed to maximize purity while minimizing thermal stress.
System Preparation:
Ensure all glassware is meticulously cleaned and dried to remove any acidic, basic, or metallic residues.
Assemble a short-path distillation apparatus. A shorter path from the flask to the condenser minimizes the surface area and time for potential side reactions.
Use a high-quality vacuum pump capable of reaching <5 mm Hg.
Inert Atmosphere Purge:
Assemble the apparatus and connect it to a Schlenk line or dual manifold for vacuum and inert gas.
Evacuate the system gently and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.
Distillation Procedure:
Charge the distillation flask with the crude ethyl 11-aminoundecanoate. Add a magnetic stir bar for smooth boiling.
Slowly apply vacuum to the desired pressure (e.g., 1-4 mm Hg).
Immerse the distillation flask in a pre-heated oil bath. Do NOT use a heating mantle.
Gradually increase the bath temperature until distillation begins. Based on similar compounds, expect a head temperature around 100-120°C at this pressure.[3][11]
Collect the main fraction in a receiver flask, potentially cooled with a water bath to improve condensation efficiency.
Post-Distillation Handling:
Once distillation is complete, turn off the heat and allow the system to cool completely under vacuum or inert gas.
Break the vacuum by introducing inert gas, not air.
Store the purified product under an inert atmosphere in a sealed container, preferably in a cool, dark place.
Protocol 2: Analytical Method for Purity Assessment by GC-MS
This method provides a robust way to quantify purity and identify potential degradation products.
Sample Preparation:
Prepare a stock solution of your ethyl 11-aminoundecanoate sample at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
Prepare a series of calibration standards of a known pure reference standard.
Instrumentation & Conditions:
Gas Chromatograph (GC):
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Injector: Split/splitless injector at 250°C. Use a splitless injection for high sensitivity.
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized for your specific system).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Data Analysis:
Identify the peak for ethyl 11-aminoundecanoate by comparing its retention time and mass spectrum to a pure standard.
Integrate the peak area and quantify against the calibration curve to determine purity.
For unknown peaks, perform a library search (e.g., NIST) on their mass spectra. Pay close attention to masses that could correspond to the degradation products discussed in the troubleshooting section.[12]
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]
MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]
PubMed. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. [Link]
The Good Scents Company. ethyl undecanoate, 627-90-7. [Link]
PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]
PMC. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. [Link]
PMC. An Approach to Flavor Chemical Thermal Degradation Analysis. [Link]
PMC. Isolation and genomic analysis of 11-aminoundecanoic acid-degrading bacterium Pseudomonas sp. JG-B from nylon 11 enrichment culture. [Link]
MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]
Bryan Research & Engineering, LLC. Amine Thermal Degradation. [Link]
ResearchGate. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
Validating the purity of ethyl 11-aminoundecanoate using GC-MS
High-Resolution Purity Validation of Ethyl 11-Aminoundecanoate: A Comparative Guide to GC-MS vs. LC-MS As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of bifunc...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Purity Validation of Ethyl 11-Aminoundecanoate: A Comparative Guide to GC-MS vs. LC-MS
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of bifunctional aliphatic molecules. Ethyl 11-aminoundecanoate is a critical building block in the synthesis of advanced polymers (like Nylon-11 derivatives) and complex pharmaceutical intermediates, such as novel bile acid conjugates targeting tumor cell lines 1. The presence of both an ester linkage and a primary amine at opposite ends of an 11-carbon aliphatic chain presents unique analytical hurdles. The primary amine is highly prone to hydrogen bonding and adsorption onto active sites within chromatographic systems, often leading to severe peak tailing and inaccurate purity assessments.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating experimental framework for accurate purity determination.
The Analytical Challenge: Causality in Method Selection
When validating the purity of ethyl 11-aminoundecanoate, the choice of analytical platform dictates the reliability of the data. While LC-MS is widely considered the gold standard for large, polar, or thermally labile biomolecules 2, GC-MS remains the premier choice for volatile and semi-volatile compounds requiring high-resolution separation and universal library matching 3.
However, injecting underivatized ethyl 11-aminoundecanoate directly into a GC system violates a core principle of gas-phase chromatography: minimize analyte polarity to maximize volatility and inertness. The free primary amine interacts strongly with silanol groups on the GC column, causing peak broadening. Therefore, a robust GC-MS protocol must incorporate a derivatization step—such as acylation with Trifluoroacetic anhydride (TFAA)—to cap the amine. This targeted chemical modification renders the molecule highly volatile and chromatographically well-behaved, allowing for precise quantification.
Methodological Comparison: GC-MS vs. LC-MS vs. HPLC-UV
To objectively evaluate the optimal platform, we compared GC-MS (post-derivatization) against LC-MS (ESI+) and HPLC-UV. For a relatively small, stable aliphatic molecule like ethyl 11-aminoundecanoate, the derivatization-GC-MS route provides superior chromatographic resolution.
Table 1: Performance Comparison for Ethyl 11-Aminoundecanoate Purity Validation
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating an internal standard (IS) prior to derivatization, any variations in derivatization efficiency, solvent evaporation, or injection volume are mathematically normalized.
Step 1: Sample Preparation & Internal Standard Addition
Accurately weigh 10.0 mg of ethyl 11-aminoundecanoate into a 10 mL volumetric flask and dissolve in anhydrous dichloromethane (DCM) to yield a 1 mg/mL stock.
Transfer 100 µL of the stock to a GC autosampler vial.
Add 10 µL of Internal Standard solution (Tridecane, 1 mg/mL in DCM).
Causality: Tridecane is utilized because it is a highly inert aliphatic hydrocarbon that will not react with the derivatizing agent, providing a perfectly stable reference peak for area normalization.
Step 2: Derivatization (Acylation)
Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine (acting as an acid scavenger) to the vial.
Cap tightly and incubate at 60°C for 30 minutes.
Causality: Heat accelerates the nucleophilic acyl substitution, converting the primary amine into a trifluoroacetamide derivative. This drastically reduces the molecule's boiling point and entirely eliminates hydrogen bonding.
Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and acidic byproducts.
Reconstitute the residue in 1.0 mL of anhydrous DCM.
Step 3: GC-MS Acquisition Parameters
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity and inertness for aliphatic esters and amides 4.
Injection: 1 µL, Split ratio 10:1, Injector Temp 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Parameters: Electron Impact (EI) mode (70 eV), Scan range m/z 40-450. Source Temp 230°C.
Workflow Visualization
GC-MS sample preparation and analysis workflow for ethyl 11-aminoundecanoate.
Mechanistic Insights & Data Interpretation
In the mass spectrometer, the 70 eV Electron Impact (EI) ionization shatters the derivatized molecule into reproducible fragments. The underivatized ethyl 11-aminoundecanoate has a molecular weight of 229.36 g/mol . After TFAA derivatization, the mass shifts to 325.37 g/mol .
The fragmentation pattern will typically show a strong loss of the ethoxy group (-45 Da) and characteristic aliphatic cleavage. By utilizing the extracted ion chromatograms (EIC) for the target mass and comparing the integrated peak area of the main analyte against all other detected peaks (excluding the solvent and IS), we achieve a highly accurate relative purity percentage. This ensures that closely eluting structural isomers or homologous impurities (e.g., ethyl 10-aminodecanoate) are baseline separated and confidently identified via their distinct EI spectra 5.
Conclusion
For drug development professionals and polymer chemists, validating the purity of ethyl 11-aminoundecanoate demands a nuanced approach. While LC-MS offers a streamlined "dilute-and-shoot" workflow, GC-MS coupled with TFAA derivatization remains the most authoritative technique for resolving trace aliphatic impurities. The self-validating protocol detailed above ensures that your analytical data is not just a number, but a robust, reproducible reflection of your compound's true chemical integrity.
References
Antitumor activity of newly synthesized oxo and ethylidene derivatives of bile acids and their amides and oxazolines
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LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry
Emery Pharma
GC-MS vs LC-MS
ResolveMass Labor
Principles and Differences between GC-MS and LC-MS
Cre
Single-chain polymeric nanoparticles : from design to function
Pure (Eindhoven University of Technology)
Benchmarking Mechanical Properties of Ethyl 11-Aminoundecanoate Derived Polymers for Biomedical Applications
Executive Summary Ethyl 11-aminoundecanoate is a highly versatile amino acid ester utilized as a primary building block for synthesizing advanced polyamides, most notably Polyamide 11 (PA11). For researchers and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 11-aminoundecanoate is a highly versatile amino acid ester utilized as a primary building block for synthesizing advanced polyamides, most notably Polyamide 11 (PA11). For researchers and drug development professionals, selecting the correct polymer matrix is critical for the efficacy and safety of medical devices (e.g., balloon catheters, wearable pump tubing, and drug-eluting matrices). This guide objectively benchmarks the mechanical properties of ethyl 11-aminoundecanoate derived PA11 against industry alternatives, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: From Monomer to Polymer Matrix
While traditional PA11 synthesis relies on the direct polycondensation of 11-aminoundecanoic acid (yielding water as a byproduct), utilizing the ethyl ester derivative (ethyl 11-aminoundecanoate) allows for a controlled polycondensation reaction that releases ethanol instead. This subtle chemical distinction is critical in biomedical engineering; anhydrous synthesis environments (APIs) or biodegradable co-polymers during melt-blending[1].
The mechanical superiority of this derived PA11 stems directly from its semi-crystalline macromolecular architecture:
Causality of Ductility: The polymer backbone features flexible 10-carbon aliphatic segments that provide high free volume and chain mobility, resulting in exceptional elongation at break.
Causality of Fatigue Resistance: Interspersed between these aliphatic chains is a high density of intermolecular hydrogen bonds within the α and γ crystalline phases. These bonds act as reversible physical crosslinks, [2].
Structural mechanism of ethyl 11-aminoundecanoate derived PA11 dictating mechanical properties.
Benchmarking: PA11 vs. PA12 and PLA
When engineering drug delivery systems, PA11 is frequently benchmarked against petroleum-based Polyamide 12 (PA12) and bio-based Poly(lactic acid) (PLA).
Versus PA12: PA12 contains one additional methylene group per repeat unit. This slightly reduces the frequency of amide groups,[3]. Standardized testing confirms that PA11 possesses at equivalent stress levels.
Versus PLA: PLA is a rigid, biodegradable polyester excellent for temporary implants but inherently brittle. Blending PLA with PA11 (often compatibilized with elastomers) yields a super-tough multiphase system, suitable for dynamic, load-bearing applications[4].
Quantitative Mechanical Comparison
The following table summarizes the baseline mechanical properties of injection-molded specimens for these three polymer matrices:
Mechanical Property
Polyamide 11 (PA11)
Polyamide 12 (PA12)
Poly(lactic acid) (PLA)
Ultimate Tensile Strength (UTS)
45 - 55 MPa
40 - 50 MPa
~60 MPa
Elongation at Break
200% - 300%
150% - 250%
5% - 10%
Young's Modulus
1.0 - 1.2 GPa
1.3 - 1.5 GPa
~3.0 GPa
Fatigue Life (Cycles at High Stress)
Excellent (>10⁶)
Moderate (~10⁵)
Poor (<10⁴)
Primary Biomedical Application
Catheters, Dynamic Tubing
Rigid Housings, Connectors
Biodegradable Scaffolds
Experimental Protocol: Synthesis and Mechanical Validation
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing ethyl 11-aminoundecanoate derived PA11 and benchmarking its mechanical properties against alternatives.
Phase 1: Anhydrous Polycondensation
Preparation: Charge a dry, argon-purged reaction vessel with high-purity ethyl 11-aminoundecanoate.
Catalysis: Introduce a titanium-based transesterification catalyst (e.g., titanium tetrabutoxide) at 0.1 wt%. Causality: The catalyst lowers the activation energy for the ester-amide exchange, ensuring rapid molecular weight buildup without inducing thermal degradation of the polymer backbone.
Polymerization: Heat the mixture to 200°C under a continuous argon sweep, gradually applying a vacuum (down to 1 mbar) over 4 hours.
Self-Validation Step: Monitor the stoichiometric evolution of ethanol via a cryogenic cold trap. Reaching the theoretical yield of ethanol confirms the complete conversion of the monomer and the target degree of polymerization.
Extrusion: Extrude the highly viscous melt into a cooling water bath and pelletize.
Phase 2: Specimen Fabrication & Conditioning
Injection Molding: Dry the PA11 pellets at 80°C for 12 hours under a vacuum. Mold into standard ASTM D638 Type IV tensile bars using a barrel temperature of 210°C.
Conditioning: Condition all specimens at 23°C and 50% relative humidity for 48 hours. Causality: Polyamides absorb trace amounts of moisture which act as a macromolecular plasticizer. Standardizing the moisture content ensures that mechanical benchmarking is entirely reproducible and not skewed by environmental variables.
Phase 3: Mechanical Testing Workflow
Monotonic Tensile Testing: Mount the specimen in a universal testing machine (e.g., MTS Insight). Apply a constant strain rate of 0.0018 s⁻¹. Record the Ultimate Tensile Strength (UTS) and Elongation at Break.
Fatigue Testing: Subject a separate cohort of specimens to cyclic tension-tension fatigue loading (R-ratio = 0.1) at a frequency of 5 Hz.
Self-Validation Step: Generate an S-N (Stress-Number of cycles) curve. Compare the endurance limit against a commercial PA12 control specimen to mathematically validate the superior energy dissipation of the PA11 matrix.
Self-validating experimental workflow for polymer synthesis and mechanical benchmarking.
A Comparative Guide to the Reproducible Esterification of 11-Aminoundecanoic Acid
For researchers and professionals in drug development and materials science, the synthesis of ethyl 11-aminoundecanoate, a key monomer and chemical intermediate, demands methodologies that are not only efficient but, mor...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, the synthesis of ethyl 11-aminoundecanoate, a key monomer and chemical intermediate, demands methodologies that are not only efficient but, more critically, reproducible across different laboratory settings. This guide provides an in-depth comparison of two prevalent methods for the esterification of 11-aminoundecanoic acid: the classic Fischer-Speier Esterification and the Thionyl Chloride-mediated approach. We will dissect the underlying chemistry, provide detailed, validated protocols, and offer insights into the factors governing their successful and repeatable implementation.
The Chemical Challenge: Esterifying a Bifunctional Molecule
11-Aminoundecanoic acid presents a unique challenge due to its bifunctional nature, possessing both a carboxylic acid and a primary amine group. The zwitterionic form of the amino acid in neutral conditions can complicate its solubility and reactivity.[1][2] Therefore, the choice of esterification method must account for these properties to ensure selective reaction at the carboxyl group while minimizing side reactions involving the amine.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] This equilibrium-driven process necessitates strategies to favor product formation, typically by using a large excess of the alcohol or by removing water as it is formed.[4][5]
Mechanistic Insight
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case). A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]
Experimental Protocol: Fischer-Speier Esterification of 11-Aminoundecanoic Acid
Materials:
11-Aminoundecanoic acid
Absolute ethanol (200 proof)
Concentrated sulfuric acid (98%)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Diethyl ether
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 11-aminoundecanoic acid (e.g., 20.1 g, 0.1 mol).
Add a significant excess of absolute ethanol (e.g., 150 mL).
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 5.4 mL, 0.1 mol) to the suspension. The addition is exothermic and should be done in a well-ventilated fume hood.
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether (100 mL) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. This step should be performed in a separatory funnel.
Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 11-aminoundecanoate.
Purify the crude product by vacuum distillation to yield the pure ester.
Factors Influencing Reproducibility:
Water Content: The presence of water can shift the equilibrium back towards the reactants, reducing the yield.[5] The use of absolute ethanol and a drying tube on the condenser is crucial.
Catalyst Concentration: The amount and concentration of sulfuric acid can affect the reaction rate. Inconsistent catalyst activity can lead to variable reaction times and yields.
Reaction Time and Temperature: Incomplete reaction or side-product formation can occur if the reflux time and temperature are not carefully controlled. A temperature slightly below reflux may be optimal for higher alkyl esters.[6]
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with the alcohol to form the ester.[7][8] This is not an equilibrium reaction, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[9]
Mechanistic Insight
Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is unstable and decomposes to the acyl chloride, releasing SO₂ and HCl. The highly reactive acyl chloride is then attacked by the alcohol to produce the ester.[8]
Experimental Protocol: Thionyl Chloride-Mediated Esterification of 11-Aminoundecanoic Acid
Materials:
11-Aminoundecanoic acid
Thionyl chloride (SOCl₂)
Absolute ethanol
Anhydrous dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
Suspend 11-aminoundecanoic acid (e.g., 20.1 g, 0.1 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (e.g., 11 mL, 0.15 mol) to the suspension dropwise.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
Cool the reaction mixture back to 0 °C and slowly add absolute ethanol (e.g., 11.7 mL, 0.2 mol).
Allow the reaction to proceed at room temperature overnight.
Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield the crude product.
Purify by vacuum distillation.
Factors Influencing Reproducibility:
Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure consistent results.[10]
Order of Reagent Addition: The order of addition is critical. The acid chloride should be formed first before the addition of the alcohol to avoid side reactions.[11]
Temperature Control: The initial reaction with thionyl chloride and the subsequent addition of ethanol should be performed at a controlled low temperature to manage the exothermic nature of the reactions and prevent side-product formation.
Performance Comparison
Parameter
Fischer-Speier Esterification
Thionyl Chloride-Mediated Esterification
Reagents
11-Aminoundecanoic acid, Ethanol, H₂SO₄
11-Aminoundecanoic acid, Ethanol, SOCl₂, DCM
Reaction Conditions
Reflux temperature
0 °C to room temperature
Byproducts
Water
SO₂, HCl (gaseous)
Yield
Moderate to good (equilibrium limited)
Good to excellent
Reproducibility Factors
Water content, catalyst concentration, reaction time
Strict anhydrous conditions, order of addition, temperature control
Safety Considerations
Corrosive concentrated acid
Highly reactive and corrosive thionyl chloride, evolution of toxic gases
Visualizing the Workflows
Fischer-Speier Esterification Workflow
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Conclusion and Recommendations
Both the Fischer-Speier and the thionyl chloride-mediated esterification methods are viable for the synthesis of ethyl 11-aminoundecanoate. The choice between them depends on the specific requirements of the laboratory and the desired scale of the reaction.
Fischer-Speier Esterification is a more traditional, "greener" method that avoids the use of harsh reagents like thionyl chloride. However, its reproducibility is highly dependent on controlling the reaction equilibrium. It is well-suited for large-scale synthesis where the cost of reagents is a significant factor.
Thionyl Chloride-Mediated Esterification offers higher yields and is not equilibrium-limited. The gaseous nature of the byproducts simplifies the workup. However, it requires stringent anhydrous conditions and careful handling of the hazardous thionyl chloride, making it more suitable for smaller-scale laboratory preparations where high yield is a priority.
For ensuring high reproducibility across different labs, the Thionyl Chloride-Mediated Esterification , despite its more demanding requirements for anhydrous conditions, may be the more robust choice due to its non-equilibrium nature. Once the protocol for handling anhydrous reagents is standardized, the reaction is less susceptible to variations in water content that can significantly affect the Fischer esterification.
References
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
The Fischer Esterification. University of Missouri–St. Louis. [Link]
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Acid to Ester (SOCl2 & alcohol). Organic Synthesis. [Link]
Process for esterification of amino acids and peptides.
KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
Supplementary information Table of content. The Royal Society of Chemistry. [Link]
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. [Link]
A Senior Application Scientist's Guide to Assessing the In Vitro Cytotoxicity of Ethyl 11-Aminoundecanoate and Other Amino Esters
Introduction: The Double-Edged Sword of Amino Esters in Biomedical Research Amino esters, organic compounds containing both an amine and an ester functional group, are of increasing interest in drug development and mater...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Double-Edged Sword of Amino Esters in Biomedical Research
Amino esters, organic compounds containing both an amine and an ester functional group, are of increasing interest in drug development and material science. Their amphiphilic nature, characterized by a positively charged headgroup and a lipophilic tail, makes them effective components in drug delivery systems like liposomes and nanoparticles, where they facilitate interaction with and penetration of negatively charged cell membranes.[1][2] Ethyl 11-aminoundecanoate, derived from the highly biocompatible 11-aminoundecanoic acid, is a prime example.[3][4] This long-chain amino ester is explored for creating novel drug carriers and linkers.[3]
However, the very properties that make these molecules effective can also be a source of cytotoxicity. The interaction with the cell membrane can lead to disruption, loss of integrity, and ultimately, cell death.[1][5] Therefore, a rigorous and multi-faceted assessment of in vitro cytotoxicity is not merely a regulatory hurdle but a fundamental necessity in the early stages of development. This guide provides a comprehensive framework for comparing the cytotoxicity of ethyl 11-aminoundecanoate against other amino esters with varying structural properties, grounded in the principles of cell-based assays and structure-activity relationships.
Understanding the "Why": Structure-Activity Relationships in Amino Ester Cytotoxicity
The cytotoxicity of an amino ester is not an arbitrary property; it is intrinsically linked to its molecular structure. Understanding this relationship is key to designing safer, more effective biomaterials and drug delivery vehicles. Several key structural features dictate the cytotoxic potential.[6]
Alkyl Chain Length: Generally, as the length of the alkyl chain (the hydrophobic tail) increases, so does the molecule's ability to intercalate with and disrupt the lipid bilayer of the cell membrane.[6][7] This often leads to increased cytotoxicity. Therefore, ethyl 11-aminoundecanoate, with its 11-carbon chain, is hypothesized to have a greater membrane-disruptive potential than short-chain counterparts like ethyl alaninate.
Cationic Headgroup: The primary amine group, which is protonated at physiological pH, provides a positive charge. This charge is critical for the initial electrostatic interaction with the negatively charged components of the cell membrane, such as phosphatidylserine.[2] The structure and accessibility of this headgroup can influence the strength of this interaction.
Nature of the Amino Acid Core: For amino esters derived from α-amino acids, the side chain (R-group) introduces additional steric and chemical properties (e.g., aromaticity, bulk) that can modulate membrane interaction and subsequent cellular responses.[7]
Ester Linkage: The ester bond itself can be susceptible to hydrolysis by cellular esterases, releasing the constituent amino acid and alcohol. The rate of this hydrolysis and the toxicity of the breakdown products can also contribute to the overall cytotoxic profile.[8]
The following diagram illustrates the key relationships between molecular structure and the induction of cytotoxicity.
Caption: Structure-Activity Relationship (SAR) in Amino Ester Cytotoxicity.
A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxicity. A robust assessment relies on a multi-parametric approach, probing different aspects of cell health, from metabolic activity to membrane integrity and the specific mode of cell death. We advocate for a tiered workflow that provides a comprehensive and mechanistic understanding.
Caption: Comprehensive workflow for in vitro cytotoxicity assessment.
Comparative Data Framework
To objectively compare ethyl 11-aminoundecanoate, we propose evaluating it against a panel of other esters that vary in key structural aspects. The resulting data, summarized as IC50 values (the concentration at which 50% of cell viability is inhibited), allows for direct comparison.
Compound
Structure
Key Feature
Expected MTT IC50 (µM)
Expected LDH IC50 (µM)
Ethyl 11-aminoundecanoate
H₂N-(CH₂)₁₀-CO-O-C₂H₅
Long Aliphatic Chain
Low to Moderate
Low to Moderate
Ethyl Alaninate
CH₃-CH(NH₂)-CO-O-C₂H₅
Short Aliphatic Chain
High
High
L-Phenylalanine Methyl Ester
C₆H₅-CH₂-CH(NH₂)-CO-O-CH₃
Aromatic Side Chain
Moderate
Moderate
Ethyl Undecanoate
CH₃-(CH₂)₉-CO-O-C₂H₅
No Amino Group
Very High
Very High
Doxorubicin
(Complex anthracycline)
Positive Control
Low
Moderate
Note: Expected IC50 values are illustrative, based on general structure-activity principles. Actual values must be determined experimentally.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide detailed, self-validating protocols for the core assays.
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population.[9][10] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
A. Reagent Preparation
MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 10 mL of sterile Phosphate Buffered Saline (PBS).[9] Vortex until fully dissolved and filter-sterilize (0.22 µm filter). Store protected from light at 4°C for up to one month.
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Gently warm to dissolve.
B. Assay Procedure
Cell Seeding: Seed a suitable cell line (e.g., L929 or HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Expert Insight: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive starting population.[12]
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 µM to 500 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO, used to dissolve compounds).
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
Formazan Formation: Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the Solubilization Solution to each well.[13]
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]
C. Data Analysis
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
Plot % Viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[14][15]
A. Assay Principle
Released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which is measured spectrophotometrically.[14][15] The amount of formazan is directly proportional to the amount of LDH released.[16]
B. Assay Procedure
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
Prepare Controls: In addition to untreated cells (spontaneous LDH release), prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[14]
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
Supernatant Transfer: Carefully transfer 10-50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[17][18]
Expert Insight: Transferring only the supernatant is critical to avoid collecting intact cells, which would give a false-negative result. The small volume allows for repeated sampling over time if desired.[17]
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of catalyst and dye solution). Add the appropriate volume (e.g., 50 µL) to each well containing the supernatant.
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[14] Measure the absorbance at 490 nm.
C. Data Analysis
Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Differentiating Apoptosis and Necrosis
To understand the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). This can be achieved via flow cytometry using a dual-staining method with Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD.[19][20]
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]
Propidium Iodide (PI) / 7-AAD: A nucleic acid stain that is excluded by cells with an intact membrane. It can only enter and stain the DNA of necrotic or late-stage apoptotic cells where membrane integrity is lost.[19][21]
Caption: Differentiating cell death pathways with Annexin V / PI staining.
A. Staining Procedure
Cell Culture and Treatment: Culture and treat cells in a 6-well plate to obtain a sufficient number of cells for flow cytometry analysis. Include both attached and floating cells in your collection.
Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the attached cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the cells from the medium.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
Upper-Left Quadrant (Annexin V- / PI+): Debris or cells that lost membrane integrity without PS externalization (rare).
Conclusion and Forward Outlook
This guide provides a robust, mechanistically-driven framework for assessing and comparing the in vitro cytotoxicity of ethyl 11-aminoundecanoate against other amino esters. Based on established structure-activity relationships, it is plausible to hypothesize that the long alkyl chain of ethyl 11-aminoundecanoate will confer a moderate level of cytotoxicity, likely driven by membrane disruption, that is greater than short-chain amino esters but potentially lower than some cationic lipids designed specifically for high membrane activity. The absence of the amino group in its parent ester, ethyl undecanoate, should render it significantly less cytotoxic, highlighting the critical role of the cationic charge.
Ultimately, empirical data derived from the systematic application of the assays described herein are indispensable. By combining metabolic, membrane integrity, and mechanistic assays, researchers can build a comprehensive safety profile, enabling the informed selection and optimization of amino esters for their intended biomedical applications. This rigorous, multi-parametric approach ensures scientific integrity and provides the trustworthy data needed to advance promising compounds from the bench to developmental pipelines.
References
Ghandi, S., et al. (2018). Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids. PubMed. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Lomonosova, E., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. Retrieved from [Link]
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. PubMed. Retrieved from [Link]
Jacob, M. R., et al. (2011). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
DergiPark. (2022). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. Retrieved from [Link]
Krishna, K. V., et al. (2014). Liposomal Toxicity: A 'Seem to be' Concern for Formulation Technologists. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Souto, E. B., et al. (2019). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). MDPI. Retrieved from [Link]
Wang, H., et al. (2016). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed Central. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 11-Aminoundecanoic Acid: A Key Intermediate for Pharmaceutical Applications. Retrieved from [Link]
Gunawan, P. T., et al. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. PubMed Central. Retrieved from [Link]
Jiao, Y., et al. (2015). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PubMed Central. Retrieved from [Link]